ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride
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Overview
Description
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride typically involves the reaction of ethyl 2-bromoacetate with 1-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkyl or N-acyl pyrazole derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the development of treatments for neurodegenerative diseases such as Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-(1H-pyrazol-4-yl)acetate
- Ethyl 2-amino-2-(3-methyl-1H-pyrazol-4-yl)acetate
- Ethyl 2-amino-2-(1-methyl-1H-pyrazol-3-yl)acetate
Uniqueness
Ethyl 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetate dihydrochloride is unique due to the presence of the 1-methyl-1H-pyrazol-4-yl moiety, which imparts specific chemical and biological properties. This structural feature enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H15Cl2N3O2 |
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Molecular Weight |
256.13 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1-methylpyrazol-4-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-3-13-8(12)7(9)6-4-10-11(2)5-6;;/h4-5,7H,3,9H2,1-2H3;2*1H |
InChI Key |
ZTSSYPXQGGVWHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN(N=C1)C)N.Cl.Cl |
Origin of Product |
United States |
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